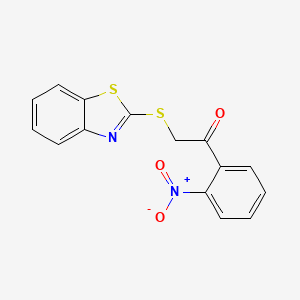
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone is an organic compound that features a benzothiazole ring and a nitrophenyl group. Compounds containing benzothiazole are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone typically involves the reaction of 2-mercaptobenzothiazole with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
Compounds containing benzothiazole rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may serve as a lead compound in drug discovery, particularly for diseases where benzothiazole derivatives have shown efficacy.
Industry
In the industrial sector, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The benzothiazole ring can interact with various molecular targets, including proteins and nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-nitrobenzoyl chloride: Used in the synthesis of various organic compounds.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone is unique due to the combination of a benzothiazole ring and a nitrophenyl group, which may confer specific chemical and biological properties not found in other compounds.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(10-5-1-3-7-12(10)17(19)20)9-21-15-16-11-6-2-4-8-14(11)22-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEQYAORFHSPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
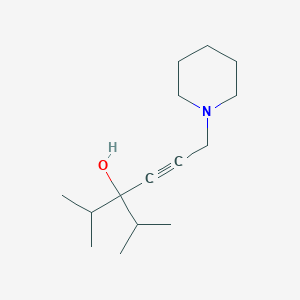
![4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5584170.png)
![1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone](/img/structure/B5584183.png)
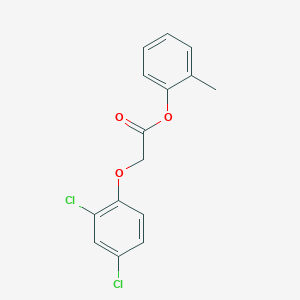
![N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE](/img/structure/B5584192.png)
![4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5584204.png)
![1-[(4-acetylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5584219.png)
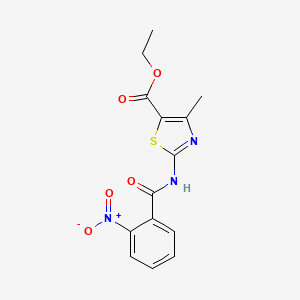
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5584225.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5584242.png)
![1-(cyclopropylmethyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5584249.png)
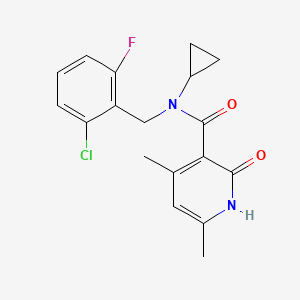
![(5Z)-2-(AZEPAN-1-YL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5584261.png)
![N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5584268.png)
